molecular formula C6H9N3 B143856 2-(Aminomethyl)-5-methylpyrazine CAS No. 132664-85-8

2-(Aminomethyl)-5-methylpyrazine

Cat. No.: B143856
CAS No.: 132664-85-8
M. Wt: 123.16 g/mol
InChI Key: MPBCUCGKHDEUDD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound features an aminomethyl group (-CH2NH2) attached to the second carbon and a methyl group (-CH3) attached to the fifth carbon of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-methylpyrazine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrazine with formaldehyde and ammonia in a Mannich reaction . This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid.

Another method involves the reductive amination of 2,5-dimethylpyrazine with formaldehyde and a reducing agent like sodium cyanoborohydride . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process. Additionally, the reaction can be carried out under controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield this compound derivatives with different substituents on the pyrazine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Substituted pyrazines.

    Substitution: Alkylated or acylated pyrazines.

Scientific Research Applications

2-(Aminomethyl)-5-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

2-(Aminomethyl)-5-methylpyrazine can be compared with other similar compounds such as:

    2-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring. It exhibits different chemical reactivity and biological activities.

    2-(Aminomethyl)phenol: Contains a phenol group, leading to different chemical properties and applications.

    2-(Aminomethyl)thiazole: Features a thiazole ring, which imparts unique chemical and biological characteristics.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCUCGKHDEUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373396
Record name 2-(Aminomethyl)-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132664-85-8
Record name 2-(Aminomethyl)-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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